Benzyl C–C vs. C–O Linkage Stability
5-Benzyl-2-hydroxybenzaldehyde (target) features a direct sp³ carbon–carbon bond connecting the benzyl substituent to the salicylaldehyde core at the 5-position. In contrast, 5-(benzyloxy)-2-hydroxybenzaldehyde (CAS 56979-56-7) and 2-benzyloxybenzaldehyde (CAS 5896-17-3) employ a benzyloxy ether (C–O–C) linkage [1][2]. The C–C bond in the target compound is resistant to hydrolytic and oxidative ether cleavage, whereas benzyloxy ethers undergo metabolic O-debenzylation via cytochrome P450 enzymes and chemical hydrolysis under acidic or hydrogenolytic conditions. No direct head-to-head metabolic stability data exist for the target compound; this differentiation is based on established class-level structure–metabolism relationships for C–C-linked vs. O-linked benzyl aromatic substituents [3].
| Evidence Dimension | Chemical linkage type at the 5-position benzyl attachment |
|---|---|
| Target Compound Data | Direct C–C bond (5-benzyl); MW 212.24 g/mol; C₁₄H₁₂O₂ |
| Comparator Or Baseline | 5-(Benzyloxy)-2-hydroxybenzaldehyde: C–O–C ether linkage; MW 228.24 g/mol; C₁₄H₁₂O₃. 2-Benzyloxybenzaldehyde: C–O–C ether at 2-position; MW 212.25 g/mol; C₁₄H₁₂O₂ |
| Quantified Difference | Bond dissociation energy: C–C (aromatic–benzylic) ≈ 317 kJ/mol vs. C–O (benzyl–aryl ether) ≈ 251 kJ/mol (estimated class averages) [3] |
| Conditions | Theoretical bond energy comparison; no experimental metabolic stability assay directly comparing these compounds is available in published literature |
Why This Matters
The C–C linkage confers resistance to metabolic and chemical O-debenzylation, making this scaffold preferable for applications where in vivo or in situ stability of the benzyl substituent is critical, such as prodrug design or sustained-release formulations.
- [1] PubChem Compound Summary. 5-(Benzyloxy)-2-hydroxybenzaldehyde, CID 20204293, CAS 56979-56-7. View Source
- [2] PubChem Compound Summary. 2-Benzyloxybenzaldehyde, CID 80762, CAS 5896-17-3. View Source
- [3] Blanksby SJ, Ellison GB. Bond dissociation energies of organic molecules. Accounts of Chemical Research. 2003;36(4):255-263. View Source
